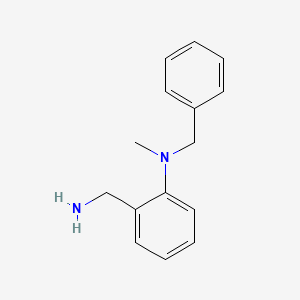

2-(aminomethyl)-N-benzyl-N-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N-benzyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-17(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-16/h2-10H,11-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWULADZFDFXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 2 Aminomethyl N Benzyl N Methylaniline

Reactivity Associated with the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a key site of reactivity in 2-(aminomethyl)-N-benzyl-N-methylaniline, susceptible to a variety of transformations typical of primary amines. These reactions are fundamental in modifying the structure and properties of the molecule for various applications. Common reactions include acylation, alkylation, and the formation of Schiff bases.

The primary amine can undergo oxidation to form corresponding imines or amides. It can also participate in nucleophilic substitution reactions. The basicity of the primary amine group, along with the tertiary amine, imparts a distinct chemical character to the molecule.

A general representation of these transformations is depicted in the table below:

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) |

| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Imine, Amide |

| Reduction | Reducing agents (e.g., LiAlH₄) | Primary Amine (substrate is already a primary amine) |

This table provides a generalized overview of potential reactions at the primary aminomethyl group.

Transformations Involving the Tertiary N-Benzyl-N-methylaniline Moiety

The tertiary amine function, with its N-benzyl and N-methyl substituents, offers another avenue for chemical modification, primarily through cleavage of the N-C bonds or through oxidative processes.

The removal of the benzyl (B1604629) and methyl groups from the tertiary nitrogen is a crucial transformation for synthesizing derivatives with secondary or primary amine functionalities.

N-Debenzylation: The N-benzyl group is a common protecting group for amines and its removal is a well-established process. Several methods can be employed for the selective N-debenzylation of tertiary amines. Catalytic hydrogenation is a widely used technique, often employing palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). tandfonline.comnih.gov Pearlman's catalyst is particularly noted for its efficiency in cleaving N-benzyl groups. tandfonline.com Catalytic transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene, also provides a mild and efficient method for N-debenzylation. lookchem.com Chemical methods, such as the use of ceric ammonium (B1175870) nitrate, can also achieve chemoselective debenzylation of N-benzyl tertiary amines. semanticscholar.orgrsc.org The choice of reagent and conditions can be tuned to achieve selectivity, for instance, N-debenzylation in the presence of other sensitive functional groups. tandfonline.comlookchem.com

N-Demethylation: N-demethylation of tertiary amines can be achieved through various oxidative pathways. mdpi.com For instance, the microsomal cytochrome P-450 monooxygenase system is known to catalyze the dealkylation of tertiary amines. mdpi.com Electrochemical methods, sometimes mediated by catalysts like TEMPO, can also lead to N-demethylation, proceeding through an iminium cation intermediate that is subsequently hydrolyzed. mdpi.com

The following table summarizes common conditions for these dealkylation reactions:

| Reaction | Catalyst/Reagent | Conditions | Product |

| N-Debenzylation | Pearlman's Catalyst (20% Pd(OH)₂/C) | H₂ (50-55 psi), Ethanol (B145695) | Secondary Amine |

| N-Debenzylation | 10% Pd/C, 1,4-cyclohexadiene | Ethanol, Acetic Acid | Secondary Amine |

| N-Debenzylation | Ceric Ammonium Nitrate | Aqueous conditions | Secondary Amine |

| N-Demethylation | Electrochemical Oxidation (TEMPO mediated) | Anodic oxidation | Secondary Amine |

This table presents examples of reaction conditions for N-debenzylation and N-demethylation.

The tertiary aniline (B41778) moiety is susceptible to oxidation. The oxidation of tertiary amines can lead to the formation of a secondary amine and an aldehyde. mdpi.com The mechanism often involves the formation of an amine radical cation, which can then undergo further reactions. researchgate.net The in vitro metabolism of N-benzyl-N-methylaniline has been shown to result in N-dealkylation to the corresponding secondary amine. nih.gov

Radical-mediated pathways can also be initiated from the N-methylaniline portion of the molecule. For example, visible-light-induced photoredox catalysis can generate α-aminoalkyl radicals from N-methyl-N-((trimethylsilyl)methyl)aniline, which can then participate in addition reactions. beilstein-journals.org These radical species can also be involved in cyclization reactions. researchgate.net

Aromatic Ring Functionalization and Derivatization Reactions

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, the regioselectivity of these reactions can be complex and influenced by both the steric bulk of the substituents and the reaction conditions.

Halogenation: Direct halogenation of N,N-dialkylanilines can be achieved using various halogenating agents. For instance, N,N-dimethylaniline N-oxides can be treated with thionyl halides to produce halogenated anilines. nih.gov Mechanochemical methods using N-halosuccinimides have also been developed for the selective halogenation of azobenzene (B91143) derivatives, which share some structural similarities with anilines. beilstein-journals.org

Nitration: The nitration of N,N-dialkylanilines is highly dependent on the reaction conditions. In strongly acidic media (e.g., HNO₃/H₂SO₄), the tertiary amine is protonated to form an anilinium ion. stackexchange.comlearncbse.in This protonated group is electron-withdrawing and meta-directing, leading to a significant amount of the meta-nitro product. stackexchange.comncert.nic.in To achieve ortho- and para-nitration, the amino group can be protected, for example, by acylation, to prevent protonation and direct the substitution accordingly. ncert.nic.in Alternatively, milder nitrating agents like tert-butyl nitrite (B80452) can be used for the regioselective ring nitration of N-alkylanilines under catalyst- and acid-free conditions, often favoring ortho or para substitution. sci-hub.se

The table below outlines the expected major products under different nitration conditions:

| Reaction | Reagents | Key Intermediate/Directing Effect | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Anilinium ion (-N⁺HRR') - meta directing | meta-Nitro derivative |

| Nitration | Acetic Anhydride (protection) then HNO₃ / H₂SO₄ | Acetanilide derivative - ortho, para directing | ortho- and para-Nitro derivatives |

| Nitration | tert-Butyl Nitrite (TBN) | Radical mechanism | ortho- and/or para-Nitro derivatives |

This table illustrates the influence of reaction conditions on the regiochemical outcome of nitration.

Investigations into Intramolecular and Intermolecular Reaction Pathways

The unique substitution pattern of this compound allows for the exploration of both intramolecular and intermolecular reactions, leading to the formation of more complex molecular architectures.

Intramolecular Reactions: The proximity of the aminomethyl group to the aniline ring and the tertiary amine can facilitate intramolecular cyclization reactions. For instance, radical species generated on the aminomethyl group or the N-methyl group could potentially attack the aromatic ring to form cyclic structures. beilstein-journals.org Such pathways are often explored in the synthesis of heterocyclic compounds.

Intermolecular Reactions: The primary amine functionality is a key handle for intermolecular reactions. For example, it can react with various electrophiles to build larger molecules. A notable intermolecular reaction is the synthesis of 2-benzyl N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.orgresearchgate.netnih.gov This highlights the utility of the primary amine in constructing new C-N bonds and forming substituted aniline derivatives.

Applications in Advanced Organic Synthesis

Role as a Strategic Synthetic Building Block for Complex Molecular Architectures

The utility of 2-(aminomethyl)-N-benzyl-N-methylaniline as a synthetic building block stems from the differential reactivity of its two nitrogen atoms and the strategic placement of its functional groups on the aniline (B41778) scaffold. Aniline derivatives possessing ortho-arylmethyl substituents are recognized as valuable precursors in the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials. beilstein-journals.orgresearchgate.netnih.gov The classical approaches to synthesizing such scaffolds often involve multi-step sequences, but modern methods seek more direct and efficient pathways. beilstein-journals.orgresearchgate.netnih.gov

The structure of this compound offers several handles for chemical modification:

The Primary Amine: The aminomethyl group can readily participate in reactions such as N-acylation, N-alkylation, imine formation, and cyclization, allowing for the introduction of diverse substituents or the construction of heterocyclic rings. For instance, the reaction of 2-aminobenzylamines with various carbon sources is a key strategy for synthesizing dihydroquinazolines. beilstein-journals.org

The Tertiary Aniline Nitrogen: The N-methyl-N-benzyl group influences the electronic properties of the aromatic ring and can be a site for further functionalization, although it is generally less reactive than the primary amine.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of incoming groups.

This multi-functional nature allows the compound to serve as a linchpin in convergent synthetic strategies, where different fragments of a target molecule are assembled onto this central core. For example, derivatives of 2-aminobenzylamine have been used in sequential N-functionalization and cyclodehydration reactions to produce complex heterocyclic systems efficiently. beilstein-journals.org The presence of both a nucleophilic primary amine and a tertiary amine within the same molecule makes this compound a particularly interesting building block for constructing polycyclic nitrogen-containing compounds. renyi.hu

Asymmetric Synthesis Applications

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, heavily relies on chiral auxiliaries and ligands. While this compound is itself achiral, its structural framework is highly relevant to the design of chiral molecules for stereoselective transformations.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. sigmaaldrich.com After achieving the desired stereochemistry, the auxiliary is removed. Benzylamine-related structures are a prominent class of chiral auxiliaries, valued for their ability to confer a strong asymmetric bias in reactions and for the subsequent ease of removal of the benzyl (B1604629) group via hydrogenolysis. google.com

For instance, the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters is a key step in the asymmetric synthesis of important vicinal amino alcohols like sphinganine (B43673) and sphingosine. rsc.org In this case, the chiral α-methylbenzyl group on the nitrogen atom directs the stereochemical outcome of the reaction.

The general principle involves attaching the chiral benzylamine-based auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. This strategy has proven effective for the practical production of nitrogen-containing compounds with high stereochemical purity. google.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Application | Key Feature |

|---|---|---|

| Oxazolidinones | Aldol, alkylation, and Diels-Alder reactions | Steric hindrance from substituents directs the stereoselective transformation. wikipedia.org |

| Pseudoephedrine Amides | Asymmetric alkylation | The enolate formed reacts with electrophiles, with the stereochemistry directed by the auxiliary's methyl group. wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Provides high diastereoselectivity due to its rigid bicyclic structure. wikipedia.org |

The structure of this compound, containing two nitrogen atoms at appropriate distances, makes it an ideal scaffold for the development of bidentate ligands for transition metal catalysis. By introducing chirality into the molecule (e.g., by using a chiral benzyl group or modifying the aminomethyl side chain), it can be converted into a ligand for enantioselective catalysis.

The design of chiral ligands is central to asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Enantioenriched azaarylmethyl amine derivatives, for example, are valuable motifs in medicinal chemistry that can be accessed via palladium-catalyzed enantioselective reactions using specifically designed chiral ligands. nsf.gov Chiral diazaphospholane ligands have demonstrated high enantioselectivity in the rhodium-catalyzed hydroformylation of various alkenes. nih.gov

The potential of a chiral derivative of this compound as a ligand can be illustrated by considering established classes of ligands:

Bidentate N,N Ligands: These are crucial in many catalytic reactions. The spatial arrangement of the two nitrogen atoms in this scaffold could coordinate to a metal center, creating a chiral environment around it.

Pincer Ligands: Further modification of the aromatic ring could lead to the creation of pincer-type ligands, which are known for their high stability and catalytic activity.

The development of new chiral ligands is a continuous effort in organic synthesis, and scaffolds based on N-benzyl-N-methylaniline derivatives offer a promising avenue for exploration in enantioselective C-H functionalization and other transformations. mdpi.com

Utilization in Cycloaddition Chemistry via In Situ Generated Azomethine Ylides (based on similar derivatives)

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable intermediates in the synthesis of five-membered nitrogen heterocycles, such as pyrrolidines and pyrrolines, via [3+2] cycloaddition reactions. wikipedia.org These reactions are prized for their high degree of regio- and stereoselectivity, capable of generating up to four new stereocenters in a single step. wikipedia.orgmdpi.com

A well-established precursor for generating non-stabilized azomethine ylides is N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine, a derivative structurally similar to the N-benzyl-N-methylaniline framework. enamine.netorgsyn.org This compound, upon treatment with an initiator like trifluoroacetic acid or a fluoride (B91410) source, generates a reactive azomethine ylide in situ. mdpi.comenamine.net This intermediate is immediately trapped by a dipolarophile (e.g., an alkene or alkyne) to yield the cycloadduct. researchgate.nethighfine.com

The general mechanism is as follows:

Generation of the Iminium Ion: The precursor amine is treated with an acid or Lewis acid to eliminate the methoxy (B1213986) group, forming a transient iminium ion.

Desilylation to Form the Ylide: A fluoride source (like CsF) removes the trimethylsilyl (B98337) group, generating the azomethine ylide 1,3-dipole. mdpi.com

[3+2] Cycloaddition: The ylide rapidly reacts with a dipolarophile to form a five-membered heterocyclic ring. mdpi.comhighfine.com

This methodology has been successfully applied to a variety of dipolarophiles, demonstrating its broad utility in constructing complex N-heterocyclic scaffolds.

Table 2: [3+2] Cycloaddition Reactions using Azomethine Ylides from N-Benzylamine Derivatives

| Dipolarophile | Ylide Precursor | Product | Significance |

|---|---|---|---|

| Electron-deficient alkenes | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Substituted pyrrolidines | Efficient construction of the pyrrolidine (B122466) core under flow conditions. mdpi.com |

| Dimethyl fumarate/maleate | N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | Stereospecific pyrrolidine dicarboxylates | Demonstrates the stereospecific nature of the concerted cycloaddition. orgsyn.orgresearchgate.net |

| Carbonyl compounds | N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | Oxazolidines | Expands the scope of the reaction to C=O double bonds. highfine.com |

Scaffold Design and Structural Modification for the Creation of Novel Chemical Entities

The core structure of this compound serves as a versatile scaffold that can be systematically modified to create libraries of novel chemical entities for applications in drug discovery and materials science. The concept of "scaffold hopping," where the core structure of a known active molecule is replaced by a different, functionally equivalent scaffold, is a powerful strategy in medicinal chemistry. nih.govresearchgate.net

Research on related N-benzylaniline structures has shown their potential as foundational scaffolds for potent bioactive agents. For example, by performing scaffold hopping on an N-benzyl-3,4,5-trimethoxyaniline motif, researchers have developed novel 5,6,7-trimethoxyflavan derivatives with significant broad-spectrum anticancer activity. nih.govresearchgate.net This work highlights how the N-benzylaniline framework can be embedded within more complex ring systems to generate new therapeutic leads.

The design of novel molecular scaffolds often aims to achieve the following:

Scalable and Rapid Synthesis: The synthetic route to the scaffold should be efficient and amenable to producing gram quantities. mdpi.com

Rational Derivatization: The scaffold should allow for the predictable attachment of various functional groups at specific positions. mdpi.com

Architectural Control: The scaffold should provide control over the three-dimensional arrangement of the attached functional groups. mdpi.com

The this compound structure fits these criteria well. Its synthesis is accessible, and the two distinct amine functionalities provide orthogonal points for derivatization. This allows for the systematic modification of the molecule to explore chemical space and optimize properties such as biological activity, solubility, and metabolic stability. Furthermore, the N-benzyl group itself is a common feature in many biologically active compounds and can be incorporated into novel heterocyclic systems, such as furo[3,4-d]pyrimidines, to create new chemical entities with unique properties. nih.gov

Coordination Chemistry and Ligand Design Principles

Characterization of 2-(aminomethyl)-N-benzyl-N-methylaniline as a Polydentate Ligand

This compound is characterized as a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms simultaneously. The donor sites are the nitrogen atom of the primary aminomethyl group (-CH₂NH₂) and the tertiary nitrogen atom of the aniline (B41778) moiety.

The key features defining its role as a ligand are:

Chelation: The two nitrogen atoms are positioned to form a stable five-membered chelate ring upon coordination to a metal ion. The formation of such a ring is entropically favored, leading to complexes with enhanced thermodynamic stability, an effect known as the chelate effect.

Donor Atoms: It acts as an N,N'-donor ligand. The primary amine is a sigma-donor, while the tertiary aniline nitrogen, also a sigma-donor, has its basicity and donating ability influenced by its attachment to the aromatic ring and the steric bulk of the benzyl (B1604629) and methyl groups.

Steric and Electronic Properties: The N-benzyl and N-methyl groups introduce significant steric hindrance around the tertiary nitrogen donor atom. This steric bulk can influence the coordination geometry of the resulting metal complex and its reactivity. Electronically, the aniline ring can be modified to tune the donor strength of the tertiary nitrogen.

Formation and Characterization of Metal Complexes (e.g., with Transition Metals)

Metal complexes of ligands structurally similar to this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetonitrile. nih.gov The reaction mixture is often heated to ensure complete complex formation. The resulting metal complexes can then be isolated as crystalline solids.

The characterization of these complexes involves a suite of analytical techniques to determine their composition and properties:

Elemental Analysis: To confirm the empirical formula of the newly synthesized metal complex.

Infrared (IR) Spectroscopy: To verify the coordination of the nitrogen atoms to the metal center. Coordination is typically indicated by a shift in the stretching frequencies of the N-H and C-N bonds compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands provide information about the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. Changes in the chemical shifts of protons and carbons near the donor atoms upon coordination provide evidence of complex formation.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II)), this technique is used to determine the number of unpaired electrons, which helps in assigning the coordination geometry.

Table 1: Expected Spectroscopic Data for a Hypothetical [M(L)₂]Cl₂ Complex (where L = this compound)

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| FTIR (cm⁻¹) | ν(N-H): ~3300-3400ν(C-N): ~1250-1350 | Shift to lower frequency | Confirmation of N-H coordination |

| New Band: ~400-500 | Evidence of M-N bond formation | ||

| ¹H NMR (ppm) | -CH₂-NH₂: ~3.8-N-CH₂-Ph: ~4.5-N-CH₃: ~2.9 | Downfield shift | Confirmation of coordination in solution |

| UV-Vis (nm) | π-π* transitions of aryl rings | New d-d or MLCT bands | Elucidation of electronic structure and geometry |

Structural Elucidation of Metal-Ligand Complexes (e.g., X-ray Crystallography, Spectroscopic Methods)

The definitive method for determining the precise three-dimensional structure of a metal complex is single-crystal X-ray crystallography. This technique provides detailed information on:

Coordination Geometry: It reveals the arrangement of the ligands around the metal center (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Precise measurements of the metal-nitrogen bond lengths and the bite angle of the chelate ring offer insights into the stability and strain of the complex.

Stereochemistry: It can identify the isomeric form of the complex in the solid state.

For instance, in studies of other bidentate ligands, X-ray diffraction has been used to confirm geometries and observe how different metal ions like Ni(II) and Cr(III) adopt specific coordination environments (e.g., octahedral) with defined M-N bond lengths. scirp.org

Spectroscopic methods, as described in the previous section, complement the solid-state data from X-ray crystallography and provide crucial information about the structure of the complex in solution, where it might differ from its crystalline form. nih.gov

Ligand Tuning and Systematic Modification for Tailored Coordination Properties

Ligand tuning involves the systematic modification of the ligand's structure to control the properties of the resulting metal complex. For this compound, several modifications could be envisioned to tailor its coordination properties:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the aniline aromatic ring.

Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density on the tertiary nitrogen, enhancing its donor capacity and potentially strengthening the metal-ligand bond.

Electron-withdrawing groups (e.g., -Cl, -NO₂) would decrease the donor strength of the tertiary nitrogen.

Steric Effects: Modifying the substituents on the tertiary nitrogen atom.

Replacing the N-methyl group with a larger alkyl group (e.g., ethyl, isopropyl) would increase steric hindrance around the metal center. This can influence the coordination number, favor specific geometries, and control access of substrates to the metal center in catalytic applications.

Altering the N-benzyl group could similarly be used to modulate the steric environment.

These modifications allow for the fine-tuning of the electronic and steric environment of the metal center, which in turn affects the stability, reactivity, and spectroscopic and electrochemical properties of the complex.

Catalytic Applications in Homogeneous and Heterogeneous Systems

Role as a Ligand in Transition Metal Catalysis

The bidentate nature of 2-(aminomethyl)-N-benzyl-N-methylaniline, with both a primary aminomethyl group and a tertiary aniline (B41778) nitrogen, makes it a candidate for chelation to transition metal centers. Such coordination can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity.

C-H Amination Reactions

Transition metal-catalyzed C-H amination is a powerful tool for the formation of C-N bonds directly from C-H bonds. While specific studies employing this compound as a ligand in these reactions are not prominently documented, the general class of bidentate nitrogen ligands is known to be effective. For instance, palladium-catalyzed C-H amination reactions often utilize N,N-bidentate ligands to facilitate the catalytic cycle. The chelation of such ligands to the palladium center is crucial for the stability and reactivity of the catalyst. The ortho-aminomethyl group in this compound could potentially direct the metal catalyst to a nearby C-H bond, facilitating intramolecular amination reactions, or participate in intermolecular transformations. Further research is required to explore and substantiate the utility of this specific compound as a ligand in C-H amination reactions.

Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. nih.gov Transition metal complexes, particularly those of late transition metals, are effective catalysts for this transformation. escholarship.org The catalytic cycle often involves the coordination of both the amine and the unsaturated substrate to the metal center. Bidentate N,N-ligands can play a significant role in stabilizing the metal catalyst and influencing the regioselectivity and enantioselectivity of the reaction. Although direct evidence for the use of this compound in hydroamination is not available in the reviewed literature, its structural similarity to other effective bidentate ligands suggests it could be a viable candidate for such catalytic applications. nih.gov

Dehydrogenation and Reductive Transformations

Transition metal complexes with chelating nitrogen ligands are widely employed in dehydrogenation and reductive transformations, such as the borrowing hydrogen methodology. In these reactions, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile (like an amine) before the intermediate is reduced back to the final product, regenerating the catalyst. While specific data on the use of this compound is scarce, related bidentate N-heterocyclic carbene (NHC)-amine ligands have been successfully used with ruthenium for transfer hydrogenation reactions. nih.govsemanticscholar.org The dual nitrogen coordination sites of this compound could potentially stabilize the metal center during the oxidative and reductive steps of the catalytic cycle.

Reductive amination, a process that converts a carbonyl group to an amine, is another area where this ligand could be applied. While many reductive amination protocols exist, catalytic versions offer advantages in terms of efficiency and sustainability. researchgate.net

Other Metal-Catalyzed Organic Reactions (e.g., N-alkylation reactions)

N-alkylation of amines with alcohols is a green and atom-economical synthetic method. nih.govnih.gov This reaction is often catalyzed by transition metal complexes, with iridium and ruthenium complexes being particularly effective. nih.gov The reaction mechanism typically involves the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent hydrogenation of the imine. nih.gov

While there is no direct literature on the use of this compound as a ligand, various bidentate ligands are known to promote this transformation. The selective monoalkylation of anilines is a key challenge, and the design of the ligand plays a crucial role in controlling the reaction's selectivity. nih.govpsu.edu Given its structure, this compound could potentially act as a bidentate ligand in such reactions, influencing the catalyst's activity and selectivity.

Table 1: Overview of Potential N-Alkylation Reactions This table is illustrative and based on general N-alkylation reactions; specific data for this compound is not available.

| Amine Substrate | Alcohol Substrate | Potential Product | Catalyst System (Example) |

| Aniline | Benzyl (B1604629) alcohol | N-Benzylaniline | [Ir(Cp*)Cl2]2 / Ligand |

| 4-Methylaniline | Benzyl alcohol | N-Benzyl-4-methylaniline | [Ru(p-cymene)Cl2]2 / Ligand |

| Aniline | Methanol | N-Methylaniline | Ir or Ru complexes |

Exploration of Organocatalytic Potential

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthetic chemistry. Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines. The structure of this compound, containing both primary and tertiary amine functionalities, suggests potential for organocatalytic activity.

For instance, the primary amine could participate in enamine catalysis for reactions like Michael additions, while the tertiary amine could act as a Brønsted or Lewis base. However, the existing literature does not provide specific examples of this compound being used as an organocatalyst. Further investigation is needed to determine if this compound or its derivatives can effectively catalyze organic transformations.

Asymmetric Catalysis Facilitated by Chiral Analogues

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govresearchgate.net Chiral bidentate N,N-ligands have been extensively used in a wide range of asymmetric transformations. nih.gov

While this compound is itself achiral, the introduction of chirality into its structure could yield valuable ligands for asymmetric catalysis. For example, a chiral center could be introduced at the benzylic carbon or on the methyl group attached to the aniline nitrogen. Such chiral analogues could potentially be effective in reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation. The synthesis and application of chiral versions of this compound remain an unexplored area with significant potential for the development of new asymmetric catalytic systems. nih.gov

Mechanistic Investigations of Reactions Involving 2 Aminomethyl N Benzyl N Methylaniline

Elucidation of Mechanistic Pathways for Synthetic Transformations (e.g., Nucleophilic Substitution, Imination)

The dual amine nature of 2-(aminomethyl)-N-benzyl-N-methylaniline allows it to participate in a range of synthetic transformations, most notably nucleophilic substitution and imination reactions.

Nucleophilic Substitution: The tertiary amine group in aniline (B41778) derivatives can act as a nucleophile in substitution reactions. Studies on analogous systems, such as the reaction between N,N-dimethylaniline and benzyl (B1604629) chloride, confirm a second-order Menschutkin-type reaction that proceeds via a highly charged SN2 transition state. asianpubs.org Similarly, reactions involving benzylamines and benzyl bromide have been shown to follow an SN2-type mechanism. researchgate.net In these reactions, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt through a concerted displacement of the halide leaving group. The rate of these reactions is sensitive to the electronic properties of substituents on the aniline ring; electron-donating groups enhance the nucleophilicity of the nitrogen atom and increase the reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.net

Imination: Imination pathways are critical in the synthesis and transformation of aniline derivatives. One notable catalyst- and additive-free method involves the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones to form 2-benzyl-N-substituted anilines. beilstein-journals.orgresearchgate.net This reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgresearchgate.netnih.gov The initial step is the nucleophilic attack of the primary amine on the carbonyl group of the cyclohexenone derivative, forming a cyclohexenylimine intermediate. nih.gov This is followed by a tautomerization and double bond shift (isoaromatization) to yield the stable aniline product. beilstein-journals.orgresearchgate.net

Another pathway to imine formation is through the oxidation of N-benzylanilines. The mechanism of oxidation by halogens or hypohalites in an alkaline medium has been investigated. rsc.org This reaction is proposed to involve a rate-determining step where the hypohalite attacks both the amine nitrogen and a benzylic proton through a cyclic transition state. rsc.org This leads to a zwitterionic intermediate that rearranges to an N-α-halogenobenzylaniline, which is then dehydrohalogenated to form the final benzylideneaniline (B1666777) (imine) product. rsc.org

Detailed Analysis of Catalytic Cycles and Intermediate Species

Photoredox Catalysis: Visible-light-induced, iridium-catalyzed reactions provide a clear example of a catalytic cycle involving aniline derivatives. In a process using N-methyl-N-((trimethylsilyl)methyl)aniline, an iridium complex acts as a photoinduced electron transfer (PET) catalyst. beilstein-journals.org The catalytic cycle begins with the excitation of the iridium catalyst by visible light. The excited catalyst then oxidizes the aniline, which subsequently loses a trimethylsilyl (B98337) group to form an α-aminomethyl radical. beilstein-journals.org This radical adds to an α,β-unsaturated carbonyl compound, generating an intermediate α-carbonyl radical. beilstein-journals.org This new radical can then be reduced by the previously reduced iridium complex to complete the catalytic cycle and yield the final product. beilstein-journals.org

Key Reaction Intermediates: Several key intermediates have been identified or proposed in reactions involving N-benzylaniline structures. These species are often transient but dictate the ultimate reaction outcome.

| Intermediate Species | Reaction Type | Proposed Role | Source |

|---|---|---|---|

| Nitrogen Radical Cation | Electrochemical Oxidation | Formed by single-electron transfer at the anode; precursor to imine formation. | researchgate.net |

| α-Aminomethyl Radical | Photoredox Catalysis | Generated after oxidation of the parent amine; adds to unsaturated systems. | beilstein-journals.org |

| Carbinolamine | Microsomal Metabolism | An unstable intermediate in N-dealkylation reactions that breaks down to a secondary amine and an aldehyde. | nih.gov |

| Cyclohexenylimine | Imination/Aromatization | Formed from the condensation of a primary amine and a cyclohexenone derivative; undergoes isoaromatization. | nih.gov |

| Zwitterion | Oxidation to Imine | Formed via a cyclic transition state between hypohalite and the N-benzylaniline. | rsc.org |

Characterization of Radical and Electrochemical Reaction Mechanisms

Beyond traditional ionic pathways, radical and electrochemical mechanisms offer alternative routes for the transformation of this compound, leveraging single-electron transfer processes.

Radical Reaction Mechanisms: Radical species derived from aniline compounds can be generated photochemically. As detailed in photoredox catalysis, the oxidation of an aniline derivative can lead to the formation of an α-aminomethyl radical. beilstein-journals.org This radical is a key intermediate that can engage in carbon-carbon bond-forming reactions, such as addition to enones. beilstein-journals.org The reaction between aniline itself and methyl radicals has been theoretically studied, indicating that the reaction can proceed through either hydrogen abstraction from the amine or addition to the aromatic ring, with the latter leading to intermediates like 2-methyl-aniline. nih.gov This suggests that the aniline core of this compound could be susceptible to attack by other radical species.

Electrochemical Reaction Mechanisms: Electrochemical methods provide a metal- and oxidant-free approach to transforming amines. The general mechanism for the electrochemical oxidation of tertiary amines involves an initial single-electron transfer to form a radical cation. mdpi.com This can lead to dealkylation, yielding a secondary amine and an aldehyde. nih.govmdpi.com Specifically for benzylamines, electrochemical oxidation can be used to synthesize imines. researchgate.net The proposed mechanism involves the formation of a nitrogen radical cation intermediate at the anode, which then facilitates the formation of the imine product. researchgate.net Furthermore, electrochemical conditions can be tuned to achieve the selective oxidative cleavage of the benzyl C–N bond, offering a green alternative to chemical oxidants. nih.gov

Kinetic Studies and Determination of Reaction Rate Determinants

Kinetic studies are essential for understanding reaction mechanisms, as the experimentally determined rate law reveals the molecularity of the slowest step in the reaction sequence, known as the rate-determining step. libretexts.orgyoutube.comyoutube.com

For nucleophilic substitution reactions involving aniline derivatives, such as the quaternization of N,N-dimethylaniline with benzyl chloride, kinetic studies have been performed. asianpubs.orgsemanticscholar.org These investigations consistently show that the reaction follows second-order kinetics, being first order with respect to both the amine and the alkyl halide. asianpubs.orgsemanticscholar.org This is characteristic of an SN2 mechanism, where the rate-determining step is the bimolecular collision and formation of the transition state between the two reactants. researchgate.net

The rate of these reactions is significantly influenced by the solvent polarity and temperature. An increase in solvent polarity generally accelerates the reaction rate due to the stabilization of the highly charged transition state. asianpubs.org The effect of temperature on the rate constant allows for the calculation of important activation parameters.

| Parameter | Condition | Value | Source |

|---|---|---|---|

| Reaction Order | Overall | 2 (First order in each reactant) | semanticscholar.org |

| Rate Constant (k₂) | Acetone at 300 K | 1.05 x 10⁻⁴ dm³ mol⁻¹ s⁻¹ | semanticscholar.org |

| Acetonitrile at 300 K | 10.30 x 10⁻⁴ dm³ mol⁻¹ s⁻¹ | semanticscholar.org | |

| Activation Energy (Ea) | In Acetone | 52.7 kJ mol⁻¹ | semanticscholar.org |

| Enthalpy of Activation (ΔH‡) | In Acetone | 50.2 kJ mol⁻¹ | semanticscholar.org |

| Entropy of Activation (ΔS‡) | In Acetone | -165.9 J K⁻¹ mol⁻¹ | semanticscholar.org |

The large negative value for the entropy of activation (ΔS‡) indicates the formation of a highly ordered transition state from the relatively less ordered reactants, which is consistent with the proposed SN2 mechanism. semanticscholar.org In the case of the oxidation of N-benzylanilines to imines, the rate-determining step is postulated to be the initial attack of the hypohalite on the amine. rsc.org

Theoretical and Computational Studies on 2 Aminomethyl N Benzyl N Methylaniline Systems

Electronic Structure and Bonding Analysis

The electronic structure of 2-(aminomethyl)-N-benzyl-N-methylaniline governs its fundamental chemical properties and reactivity. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics. A typical analysis would involve optimizing the molecule's geometry and then calculating various electronic descriptors.

The presence of two nitrogen atoms with different substitution patterns—a primary amine on the aminomethyl group and a tertiary amine in the N-benzyl-N-methyl moiety—creates distinct electronic environments. The lone pair of electrons on the tertiary nitrogen atom is expected to participate in the π-system of the aniline (B41778) ring, influencing its electron density distribution. In contrast, the primary amine's lone pair is more localized.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. For a molecule like this compound, NBO analysis would likely reveal significant delocalization of the tertiary nitrogen's lone pair into the antibonding π* orbitals of the phenyl ring. This interaction stabilizes the molecule and affects the bond lengths and angles around the nitrogen atom. The table below illustrates typical NBO analysis results for a related N-benzylaniline system, which can be extrapolated to understand the electronic interactions in the target molecule.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis for a Substituted N-Benzylaniline System

| Donor NBO | Acceptor NBO | Interaction Energy (E(2), kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N_tertiary | π(C_ortho-C_meta) of Aniline Ring | ~5-10 | n → π (Hyperconjugation) |

| LP(1) N_tertiary | π(C_para-C_meta) of Aniline Ring | ~2-5 | n → π (Hyperconjugation) |

| σ(C_benzyl-H) | σ(N_tertiary-C_aniline) | ~1-3 | σ → σ (Hyperconjugation) |

| LP(1) N_primary | σ(C_methyl-H) | ~0.5-1.5 | n → σ (Hyperconjugation) |

Note: The data in this table is illustrative and based on typical values for similar molecular systems. Specific values for this compound would require dedicated DFT calculations.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO is likely to be localized on the aniline ring and the tertiary nitrogen, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic rings, suggesting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyl (B1604629) and aminomethyl groups in this compound allows for a complex conformational landscape. Understanding the preferred conformations and the energy barriers for interconversion is essential for predicting its behavior in different environments and its ability to interact with other molecules.

Conformational analysis can be performed by systematically rotating the rotatable bonds (e.g., C-N and C-C bonds of the side chains) and calculating the potential energy at each step. This process, often carried out using DFT or semi-empirical methods, helps to identify the low-energy conformers. For this compound, key rotational barriers would be associated with the N-benzyl and N-methyl groups, as well as the ortho-aminomethyl substituent. The steric hindrance between these groups will play a significant role in determining the most stable conformations.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules under specific conditions (e.g., in a solvent at a particular temperature), MD can reveal how the molecule explores its conformational space. These simulations can also provide information on intramolecular hydrogen bonding, for instance, between the primary amine and the tertiary nitrogen, which could stabilize certain conformations. While specific MD studies on this molecule are not available, simulations on similar flexible molecules have shown that they exist as an equilibrium of multiple conformers in solution.

Table 2: Predicted Stable Conformers and Relative Energies for this compound

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Conformer A (Global Minimum) | Gauche orientation of benzyl group relative to aniline ring, extended aminomethyl group. | 0.00 | ~60-70 |

| Conformer B | Anti orientation of benzyl group, potential for weak intramolecular H-bond. | ~1.5-2.5 | ~15-25 |

| Conformer C | Alternative gauche orientation of the benzyl group. | ~2.0-3.0 | ~5-15 |

Note: This table presents hypothetical data based on conformational analyses of structurally related molecules. The actual values would need to be determined through specific computational studies.

Density Functional Theory (DFT) Studies Applied to Reaction Mechanisms and Intermediates

DFT is a cornerstone of modern computational chemistry for investigating reaction mechanisms. For a molecule like this compound, DFT could be used to study a variety of potential reactions, such as its role as a ligand in catalysis or its own chemical transformations.

For instance, the dual amine functionality suggests its potential as a bidentate ligand in coordination chemistry. DFT calculations could be used to model the coordination of this molecule to a metal center. By calculating the structures and energies of the reactants, transition states, and products, researchers can determine the most likely reaction pathways and the activation energies involved. This information is invaluable for understanding how the ligand might influence the catalytic activity of a metal complex.

Furthermore, the reactivity of the amine groups themselves could be studied. For example, DFT could be used to model the N-alkylation or N-acylation of the primary amine. Such studies would involve locating the transition state for the reaction and calculating the reaction barrier, providing a quantitative measure of the reaction's feasibility. The influence of the ortho-N-benzyl-N-methylaniline group on the reactivity of the primary amine could also be assessed through these computational models.

Computational Design and Prediction of Novel Derivatives and Catalytic Systems

One of the most exciting applications of computational chemistry is the in-silico design of new molecules with desired properties. Starting with the this compound scaffold, computational methods can be used to predict how modifications to its structure would affect its properties, for example, as a catalyst or a ligand in a catalytic system.

By systematically introducing different substituents at various positions on the aromatic rings, researchers can create a virtual library of derivatives. The properties of each derivative, such as its electronic structure, steric profile, and binding affinity to a metal center, can then be calculated. This high-throughput screening approach allows for the rapid identification of promising candidates for synthesis and experimental testing.

For example, if the goal is to design a more effective ligand for a specific catalytic reaction, DFT calculations could be used to screen for derivatives that exhibit optimal electronic properties (e.g., electron-donating or -withdrawing effects) and steric bulk to enhance the catalyst's activity and selectivity. The insights gained from such computational screening can significantly accelerate the discovery of new and improved catalytic systems, saving considerable time and resources compared to a purely experimental approach.

Future Directions in Research and Potential Applications

Exploration of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for synthesizing 2-(aminomethyl)-N-benzyl-N-methylaniline. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The development of sustainable alternatives is crucial.

One promising direction is the use of biocatalysis . Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. For instance, engineered enzymes like transaminases or engineered variants of tryptophan synthase could potentially be employed for the asymmetric synthesis of related chiral amines. rsc.orgbeilstein-journals.org Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also be explored. For example, a nitroreductase enzyme could be used for the synthesis of a substituted aniline (B41778) precursor in a continuous flow system, followed by chemical modifications to obtain the final product. nih.govacs.orgresearchgate.net

Another area of interest is the development of atom-economical synthetic routes that maximize the incorporation of starting materials into the final product. This could involve, for example, direct C-H functionalization of N-benzyl-N-methylaniline to introduce the aminomethyl group, thereby avoiding the need for pre-functionalized substrates. Iron(III) chloride, for instance, has been shown to catalyze the aerobic C-H functionalization of N,N-dialkylanilines. nih.gov Similarly, rhodium-catalyzed ortho C-H oxidative alkylation of N-nitrosoanilines with allyl alcohols presents a pathway to functionalized anilines. researchgate.net

The use of green solvents and catalysts is also a key aspect of sustainable synthesis. Research into replacing traditional organic solvents with more environmentally friendly alternatives, such as ionic liquids or deep eutectic solvents, for the N-alkylation steps could significantly reduce the environmental impact of the synthesis. Furthermore, the development of catalysts based on earth-abundant and non-toxic metals like iron is a significant area of research for sustainable chemical synthesis. nih.gov

The table below outlines potential sustainable synthetic strategies for analogous compounds, which could be adapted for the synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., nitroreductases, transaminases). rsc.orgnih.gov | High selectivity, mild reaction conditions, reduced waste. |

| Chemoenzymatic Synthesis | Combination of biocatalytic and chemical steps. acs.orgnih.gov | Streamlined synthesis of complex molecules. |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds. nih.govresearchgate.net | Atom-economical, reduces the need for pre-functionalized substrates. |

| Green Solvents/Catalysts | Use of ionic liquids, deep eutectic solvents, and earth-abundant metal catalysts. nih.gov | Reduced environmental impact, lower toxicity. |

Development of Advanced Catalytic Systems

The ortho-diamine-like structure of this compound makes it a promising candidate for use as a ligand in advanced catalytic systems. The two nitrogen atoms can chelate to a metal center, creating a stable complex that can be used to catalyze a variety of chemical transformations.

Future research could focus on the synthesis of chiral derivatives of this compound for use in asymmetric catalysis . Chiral ligands are essential for the enantioselective synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.netresearchgate.net The development of modular synthetic routes to chiral analogues of the target molecule would allow for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in a range of reactions, such as hydrogenations, C-C bond formations, and aminations. The use of chiral oxazolidine (B1195125) ligands, for example, has shown promise in various asymmetric reactions. nih.gov

The compound and its derivatives could also be investigated as ligands in cross-coupling reactions . Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds. The development of new ligands that can improve the efficiency and selectivity of these reactions is an active area of research. The N,N'-dialkyl-o-phenylenediamine scaffold, which is structurally related to the target molecule, has been used to create metal complexes for catalysis. researchgate.netacs.orgresearchgate.netias.ac.innih.gov

Furthermore, the immobilization of metal complexes of this compound onto solid supports could lead to the development of heterogeneous catalysts . Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling and reuse.

The table below summarizes potential catalytic applications for ligands with similar structural motifs.

| Catalytic Application | Metal Center | Key Features |

| Asymmetric Hydrogenation | Rhodium, Iridium | Synthesis of chiral molecules. researchgate.net |

| Asymmetric Allylic Alkylation | Palladium | Enantioselective C-C bond formation. nih.gov |

| Cross-Coupling Reactions | Palladium, Copper | Formation of C-C, C-N, and C-O bonds. acs.org |

| Polymerization | Various transition metals | Control over polymer properties. |

Integration with Flow Chemistry and Continuous Processing Methodologies

The integration of the synthesis and application of this compound with flow chemistry and continuous processing methodologies offers significant advantages in terms of efficiency, safety, and scalability. rsc.orgresearchgate.netthieme-connect.deacs.orgdurham.ac.ukbeilstein-journals.org

Future research could focus on developing continuous flow syntheses of the target molecule. Flow reactors offer enhanced heat and mass transfer, allowing for reactions to be performed under more aggressive conditions with better control and safety. beilstein-journals.org This can lead to higher yields, shorter reaction times, and reduced by-product formation. The modular nature of flow systems also allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. thieme-connect.dedurham.ac.uk For example, a multi-step synthesis involving a reduction followed by an amination could be performed in a continuous flow setup. acs.org

In-line purification and analysis are key components of continuous flow systems. The integration of techniques such as automated chromatography, liquid-liquid extraction, and crystallization can allow for the continuous purification of the product stream. beilstein-journals.org Process analytical technology (PAT) can be used to monitor the reaction in real-time, allowing for rapid optimization and control of the process parameters.

The use of packed-bed reactors containing immobilized catalysts or reagents is another promising area of research. This approach can simplify the work-up process and allow for the continuous reuse of the catalyst. For instance, a continuous chemoenzymatic synthesis of anilines has been demonstrated using an immobilized nitroreductase in a packed-bed reactor. nih.govacs.orgresearchgate.net

The table below highlights the potential benefits of integrating chemical processes with flow chemistry.

| Feature | Description | Advantages |

| Enhanced Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors. | Improved reaction control, higher yields, enhanced safety. beilstein-journals.org |

| Telescoped Reactions | Integration of multiple synthetic steps without intermediate isolation. | Increased efficiency, reduced waste, shorter process times. thieme-connect.dedurham.ac.uk |

| In-line Purification | Integration of purification techniques into the flow process. | Automated and continuous purification, improved product quality. beilstein-journals.org |

| Process Analytical Technology (PAT) | Real-time monitoring and control of reaction parameters. | Rapid optimization, improved process understanding and control. |

| Immobilized Catalysts/Reagents | Use of solid-supported catalysts or reagents in packed-bed reactors. | Simplified work-up, catalyst recycling, continuous operation. nih.govacs.org |

Advanced Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Assemblies)

The presence of multiple functional groups in this compound makes it an interesting building block for the development of advanced materials with tailored properties.

In polymer chemistry , the molecule could be used as a monomer or a cross-linking agent. The primary amine of the aminomethyl group and the aromatic ring are both reactive sites that can participate in polymerization reactions. For example, the polymerization of aniline derivatives can lead to the formation of conducting polymers with interesting electronic and optical properties. nih.govnih.govrsc.org The incorporation of the N-benzyl-N-methylaniline moiety into a polymer backbone could be used to tune the material's solubility, thermal stability, and mechanical properties. Copolymers of aniline with aminophenylphosphonic acids have been synthesized to tailor the final properties of the resulting materials. nih.gov Similarly, copolymers of aniline and o-aminobenzylamine have been explored. researchgate.net

The molecule also has the potential to be used in the construction of supramolecular assemblies . The aromatic rings can participate in π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond donors or acceptors. These non-covalent interactions can be used to direct the self-assembly of the molecules into well-defined nanostructures, such as fibers, sheets, or cages. escholarship.orgnih.govrsc.orgresearchgate.net The functionalization of these supramolecular structures with other molecules could lead to the development of new materials for applications in areas such as drug delivery, sensing, and catalysis.

The table below lists potential applications of functionalized aniline derivatives in materials science.

| Application Area | Material Type | Potential Properties |

| Conducting Polymers | Polyaniline derivatives | Electrical conductivity, electroactivity, sensor capabilities. nih.govrsc.org |

| High-Performance Polymers | Cross-linked polymers | Enhanced thermal and mechanical stability. |

| Supramolecular Gels | Self-assembled fibrillar networks | Stimuli-responsive materials. |

| Functional Nanomaterials | Self-assembled nanostructures | Catalysis, sensing, drug delivery. escholarship.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.